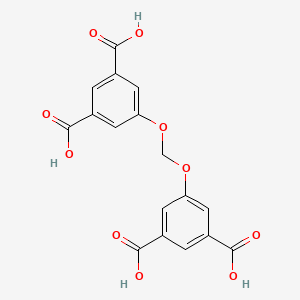

5,5'-Methylene-bis(oxy)diisophthalic acid

Description

Properties

Molecular Formula |

C17H12O10 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

5-[(3,5-dicarboxyphenoxy)methoxy]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C17H12O10/c18-14(19)8-1-9(15(20)21)4-12(3-8)26-7-27-13-5-10(16(22)23)2-11(6-13)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |

InChI Key |

QXHHVVLSXUUCGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5,5 Methylene Bis Oxy Diisophthalic Acid and Its Structural Analogues

Unconventional Synthetic Routes and Precursor Derivatization Strategies

The conventional synthesis of 5,5'-Methylene-bis(oxy)diisophthalic acid typically proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihalide with two equivalents of a protected 5-hydroxyisophthalate precursor, most commonly Dimethyl 5-hydroxyisophthalate. researchgate.netmdpi.com The reaction is generally carried out in the presence of a base, followed by hydrolysis of the ester groups to yield the final tetracarboxylic acid.

However, to improve yields, reduce reaction times, and enhance purity, several unconventional strategies can be employed. These methods focus on optimizing reaction conditions and activating the precursor molecules. Precursor derivatization, for instance, can involve using more reactive leaving groups than halides on the methylene (B1212753) bridge source.

Advanced synthetic approaches include:

Phase-Transfer Catalysis (PTC): This method is effective for reactions involving an aqueous phase and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the phenoxide nucleophile from the aqueous phase to the organic phase where the alkylating agent resides, accelerating the reaction rate and often leading to cleaner products.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the solvent and reactants. This can lead to higher yields and fewer side products compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved yields, scalability, and safety, particularly for exothermic reactions.

The choice of precursor is critical. Dimethyl 5-hydroxyisophthalate is a versatile building block used in the preparation of various derivatives, including sterically crowded polyether dendrons and other functionalized molecules. researchgate.netnih.gov Its reactivity in base-catalyzed nucleophilic additions makes it an ideal starting point for these synthetic strategies. mdpi.com

| Methodology | Typical Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Conventional Synthesis | Dimethyl 5-hydroxyisophthalate, Dichloromethane, K₂CO₃, DMF | Readily available reagents, well-established procedure. | Long reaction times, moderate yields, potential for side products. |

| Phase-Transfer Catalysis (PTC) | Aqueous NaOH, Dichloromethane, Tetrabutylammonium bromide | Increased reaction rates, milder conditions, improved yields. | Catalyst separation, cost of catalyst. |

| Microwave-Assisted Synthesis | Dimethyl 5-hydroxyisophthalate, Dichloromethane, Cs₂CO₃, Acetonitrile | Drastic reduction in reaction time, often higher yields. | Specialized equipment required, scalability can be an issue. |

| Flow Chemistry | Pre-mixed reactant streams with base | Excellent process control, high reproducibility, enhanced safety. | High initial equipment cost, potential for channel clogging. |

Mechanistic Probes into Reaction Pathways for Isophthalic Acid Functionalization

The core reaction for synthesizing this compound is the formation of two ether linkages. This transformation is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

The key mechanistic steps are:

Deprotonation: A base, such as potassium carbonate or sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group of Dimethyl 5-hydroxyisophthalate to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the methylene bridging agent (e.g., dichloromethane). In this step, the nucleophile approaches from the side opposite to the leaving group (a chloride ion).

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Displacement and Second Etherification: The leaving group is expelled, forming the first ether linkage. The process is then repeated with the second equivalent of the phenoxide and the remaining chloromethyl group to form the final bridged product.

Side reactions can occur, particularly if reaction conditions are not carefully controlled. For example, elimination reactions are possible with more complex bridging units, although this is not a concern with a simple methylene bridge. Incomplete reaction can lead to mono-substituted intermediates, requiring purification to isolate the desired bis-isophthalate product.

Green Chemistry Principles and Sustainable Synthesis Approaches for Ligand Production

The production of polycarboxylate ligands is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. chemrxiv.org For the synthesis of isophthalic acid derivatives, this involves innovations in both the production of the isophthalic acid core and the subsequent functionalization steps.

Historically, the industrial production of isophthalic acid involved oxidants like chromic acid. Modern green approaches, however, utilize catalytic oxidation of m-xylene (B151644) with air, using catalysts that avoid environmentally harmful components like bromine. researchgate.net This significantly reduces equipment corrosion and pollution. researchgate.net

For the synthesis of this compound and its analogues, green principles can be applied in several ways:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis generally has good atom economy, but side reactions can reduce it.

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with greener alternatives such as dimethyl sulfoxide (B87167) (DMSO), ionic liquids, or even water when using techniques like phase-transfer catalysis.

Energy Efficiency: Employing methods like mechanochemical polymerization or microwave-assisted synthesis can significantly lower energy consumption compared to conventional heating over long periods. nih.govnih.govchemrxiv.org

Renewable Feedstocks: Exploring bio-based precursors is a key goal of green chemistry. For instance, methods have been developed to produce furan-based dicarboxylic acids, which can be alternatives to petroleum-derived terephthalic acid, from D-fructose. researchgate.net Similar strategies could be envisioned for isophthalic acid analogues.

| Green Chemistry Principle | Application in Synthesis of Polycarboxylate Ligands | Example/Benefit |

|---|---|---|

| Waste Prevention | Optimizing reactions to achieve near-quantitative yields. | Reduces the need for costly and wasteful purification steps. |

| Safer Solvents & Reagents | Replacing halogenated solvents; avoiding toxic catalysts. | Using water with PTC or solvent-free mechanochemistry. nih.govnih.gov |

| Design for Energy Efficiency | Utilizing microwave or mechanochemical synthesis. | Reduces reaction times from many hours to minutes, saving energy. chemrxiv.org |

| Use of Renewable Feedstocks | Deriving precursors from biomass instead of petrochemicals. | Synthesis of furan-dicarboxylates from fructose (B13574) as a model. researchgate.net |

| Catalysis | Using recyclable solid catalysts instead of stoichiometric reagents. | Employing heteropolyacids on activated carbon for xylene oxidation. researchgate.net |

Control of Stereochemical Outcomes in Ligand Synthesis

The parent molecule, this compound, is achiral due to its Cs symmetry plane and the conformational flexibility around the ether linkages. Therefore, its synthesis does not typically involve stereochemical control. However, the synthesis of chiral structural analogues is an area of significant interest, as chirality within MOF linkers can lead to materials capable of enantioselective catalysis or separation.

There are two primary hypothetical strategies for introducing chirality into this ligand family:

Modification of the Methylene Bridge: The achiral -CH₂- bridge can be replaced with a chiral unit. For example, using a chiral dielectrophile derived from a natural product like tartaric acid or a stereochemically defined binaphthyl unit would result in a chiral ligand. The stereochemistry of the final ligand would be directly inherited from the starting chiral bridging unit.

While direct research on the stereocontrolled synthesis of this compound analogues is limited, broader research into chiral polycarboxylate ligands provides valuable insights. For instance, water-soluble helical polymers bearing chiral carboxylic acid side chains have been successfully used as ligands in copper-catalyzed enantioselective reactions. Furthermore, the synthesis of atropisomeric biaryls—molecules with axial chirality due to restricted rotation—is a well-developed field and provides advanced organocatalytic and transition-metal-catalyzed methods for controlling stereochemistry that could be adapted to more rigid ligand analogues. researchgate.net

Coordination Chemistry and Metal Organic Framework Mof Construction with 5,5 Methylene Bis Oxy Diisophthalic Acid

Ligand Conformation and Its Influence on Coordination Geometry and Extended Architectures

The coordination modes of the carboxylate groups are also crucial, ranging from monodentate to bidentate chelating and bridging, further contributing to the structural diversity. For instance, in a cadmium-based MOF derived from a related ligand, 5,5'-(1,4-phenylenebis(methyleneoxy)diisophthalic acid), the ligand connects to seven Cd(II) atoms through a combination of bidentate bridging (μ₂−η¹:η¹), chelating bridging (μ₂−η¹:η¹), μ₂−η¹:η², and μ₃−η²:η² coordination modes. mdpi.com This rich variety of binding possibilities, enabled by the ligand's flexibility, facilitates the formation of intricate one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) architectures. rsc.org The ability of the ligand to adopt different conformations is a key factor in the self-assembly process, guiding the formation of specific microscopic architectures. nih.gov

Topological Analysis and Network Design in MOFs Derived from the Ligand

Topological analysis is a powerful tool for simplifying, classifying, and understanding the complex architectures of MOFs. By deconstructing the structure into nodes (metal ions or clusters) and linkers (organic ligands), the underlying network topology can be determined. berkeley.edu MOFs derived from 5,5'-Methylene-bis(oxy)diisophthalic acid and its analogues exhibit a wide range of topologies, which are highly dependent on the synthetic conditions, the choice of metal ion, and the presence of ancillary ligands.

The flexible nature of the methylene-bis(oxy)diisophthalate backbone allows for the construction of coordination polymers with varying dimensionalities. Depending on the coordination environment of the metal ion and the specific conformation adopted by the ligand, the resulting frameworks can range from simple 1D chains to complex 3D networks.

1D Architectures: With certain metals, the ligand can link metal centers to form one-dimensional chains or ribbons. rsc.orgrsc.org For example, a coordination polymer synthesized with Cu(II) and 5,5′-methylenebis(oxy)dinicotinic acid results in a 1D structure. rsc.org

2D Architectures: The ligand can bridge metal ions to create 2D sheets or layers. In a Zn(II) coordination polymer using a derivative, 5,5'-methylenebis(2,4,6-trimethylisophthalic acid), the ligands and metal ions link to form a 2D (4,4)-sql network. nih.gov Another example involves a manganese complex with methylenediisophthalic acid that forms a 2D sheet structure containing trinuclear units. rsc.org

3D Architectures: The interconnection of metal nodes by the tetracarboxylate ligand frequently leads to the formation of robust 3D frameworks. researchgate.net These can be single frameworks or, due to the ligand's flexibility, interpenetrated structures. rsc.org For instance, a Co(II) complex with methylenediisophthalic acid exhibits a 3D porous structure built from pentanuclear cobalt units. rsc.org Similarly, Zn(II) and Cd(II) MOFs constructed with a phenylene-extended analogue of the ligand form complex 3D frameworks. mdpi.comresearchgate.net

The choice of the metal ion or metal cluster (Secondary Building Unit, SBU) is a critical determinant of the final MOF topology. researchgate.net Different metal ions possess distinct coordination numbers, preferred coordination geometries, and sizes, which directly influence how they connect with the ligand and, consequently, the connectivity of the network. nih.gov

When reacted with a derivative ligand, 5,5'-(1,4-phenylenebis(methyleneoxy)diisophthalic acid), and a secondary imidazole-based linker, Zn(II) and Cd(II) ions yield MOFs with dramatically different topologies. nih.govnih.gov The Zn(II) MOF features a (4,6)-connected network, where the Zn2 cluster acts as a six-connected node and the ligand is a four-connected node. nih.gov In contrast, the Cd(II) MOF displays a more complex (3,10)-connected network. mdpi.comnih.gov In this case, the Cd1 center adopts a distorted octahedral geometry, while the Cd2 center has a pentagonal bipyramidal geometry. mdpi.com

Similarly, studies with the related ligand methylenediisophthalic acid (H₄MDIP) show that Mn(II) and Co(II) produce different 3D networks. The Mn(II) complex has a (4,6)-connected network, while the Co(II) complex results in a (4,8)-connected net. rsc.org This highlights how the subtle differences in the electronic configuration and ionic radius of the metal can direct the assembly towards distinct framework topologies.

| Ligand | Metal Ion | Dimensionality | Network Topology | Schläfli Symbol | Reference |

|---|---|---|---|---|---|

| 5,5'-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid) | Zn(II) | 3D | (4,6)-connected | (3.4³.5²)(3².4⁴.5².6⁶.7) | researchgate.netnih.gov |

| 5,5'-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid) | Cd(II) | 3D | (3,10)-connected | (4¹⁰.5¹¹.6²².7²)(4³)₂ | researchgate.netnih.gov |

| Methylenediisophthalic acid | Mn(II) | 3D | (4,6)-connected | (4².6³.8)₂(4⁴.6².7⁴.8⁴.9) | rsc.org |

| Methylenediisophthalic acid | Co(II) | 3D | (4,8)-connected | (4⁴.6²)₂(4¹⁶.6¹²) | rsc.org |

| 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) | Zn(II) | 2D → 3D Supramolecular | (4,4)-sql | N/A | nih.gov |

Modulated synthesis is a key strategy for controlling MOF crystallization, improving crystal quality, and introducing structural defects in a controlled manner. rsc.org This technique involves adding a monotopic ligand (the modulator), which competes with the primary polytopic linker for coordination to the metal nodes. This competition can influence the kinetics of framework assembly, allowing for the isolation of specific, targeted topologies.

Common modulators include monocarboxylic acids like formic acid, acetic acid, and benzoic acid. tum.de By varying the concentration and type of modulator, it is possible to influence crystal size and morphology. Furthermore, this approach can be used for "defect engineering," intentionally creating missing linker or missing cluster vacancies within the MOF structure. rsc.org These defects can enhance material properties by creating open coordination sites, increasing pore volume, and improving accessibility for guest molecules, which can be beneficial for applications in catalysis and adsorption. tum.dersc.org

Rational Design Principles for Reticular Frameworks Incorporating Flexible Linkers

Reticular chemistry offers a powerful approach for the rational design of MOFs with predetermined structures and properties. rsc.org This strategy relies on the use of well-defined secondary building units (SBUs) and organic linkers with specific geometries to target desired network topologies. researchgate.netillinois.edu While this approach is most straightforward with rigid linkers, its principles can be extended to flexible ligands like this compound.

The challenge with flexible linkers is their conformational freedom, which can lead to unpredictable or interpenetrated structures. illinois.edu However, this flexibility can also be exploited to access novel topologies not achievable with rigid linkers. mdpi.com The design principles involve considering the potential range of conformations the linker can adopt and how these might interact with different SBUs. For instance, the "zigzag" nature of certain bent linkers can be used to target specific topologies, like the bcu net, by considering both the length and the transversal width of the linker as key geometric parameters. researchgate.net By carefully selecting the metal SBU and reaction conditions, one can guide the self-assembly process to favor a particular ligand conformation, thereby achieving a degree of control over the final framework structure.

Supramolecular Interactions in Directing MOF Self-Assembly

Beyond the primary coordination bonds between metal ions and the ligand, weaker supramolecular interactions play a critical role in the self-assembly and final structure of MOFs. bham.ac.uk These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Advanced Applications of Materials Derived from 5,5 Methylene Bis Oxy Diisophthalic Acid in Academic Research

Heterogeneous Catalysis within Ligand-Functionalized MOFs

The inherent tunability of MOFs allows for their design as highly efficient heterogeneous catalysts. By incorporating ligands like 5,5'-Methylene-bis(oxy)diisophthalic acid, researchers can create frameworks with specific active sites and pore environments tailored for catalytic processes. The organic linkers themselves can participate in catalysis or be functionalized to introduce catalytic activity, while the metal nodes often serve as Lewis acid sites. nih.govacs.org This dual functionality is a key advantage of MOF-based catalysts.

MOFs constructed from ligands structurally similar to this compound have demonstrated significant potential as photocatalysts for breaking down harmful organic pollutants in water. mdpi.comnih.gov For instance, two MOFs based on a related ligand, 5,5-(1,4-phenylenebis(methyleneoxy)diisophthalic acid, one with Zinc (Zn-MOF) and another with Cadmium (Cd-MOF), have been effectively used to degrade nitrophenols under light irradiation. mdpi.comnih.gov

The photocatalytic process in these semiconductor-like materials is initiated when they absorb light, causing an electron to be excited from the valence band to the conduction band. This generates an electron-hole pair. mdpi.com The highly reactive holes (h⁺) and subsequently formed hydroxyl radicals (•OH) are the primary species responsible for the decomposition of organic pollutants. mdpi.comnih.gov Radical scavenging experiments have confirmed that both holes and •OH radicals are crucial participants in the catalytic cycle for the photodegradation of p-nitrophenol. nih.govresearchgate.net The efficiency of these catalysts can be substantial; in one study, a Zn(II)-based MOF was able to decompose over 90% of a p-nitrophenol solution in just 50 minutes. mdpi.comresearchgate.net

Table 1: Photocatalytic Degradation of Organic Pollutants by Related MOFs

| Catalyst | Pollutant | Initial Concentration | Degradation Efficiency | Time (min) | Light Source | Reference |

|---|---|---|---|---|---|---|

| [Zn₂(L)(H₂O)(bbi)] | p-Nitrophenol (PNP) | 80 ppm | ~90.01% | 50 | Visible | nih.gov, mdpi.com |

| Ag-MOF (AMOF) | Methylene (B1212753) Blue (MB) | N/A | 90.7% | 120 | Visible | mdpi.com |

| Ag-MOF (AMOF) | Crystal Violet (CV) | N/A | 85.5% | 120 | Visible | mdpi.com |

| Ag-MOF (AMOF) | Methyl Orange (MO) | N/A | 74.5% | 120 | Visible | mdpi.com |

L = 5,5-(1,4-phenylenebis(methyleneoxy)diisophthalic acid

Active site engineering is a critical strategy for enhancing the catalytic performance of MOFs. This involves the rational design and modification of the material's structure to create or expose more effective catalytic centers. In MOFs derived from diisophthalic acid-type ligands, the metal ions (e.g., Zn(II), Cd(II)) coordinated by the carboxylate groups often function as the primary active sites. nih.gov The choice of metal ion and its coordination environment directly influences the electronic properties and, consequently, the catalytic activity of the framework.

Computational tools, such as density of states (DOS) calculations, are employed to elucidate the electronic structure and propose plausible mechanisms for the catalytic cycle. mdpi.com For the photocatalytic degradation of nitrophenols using the aforementioned Zn(II) and Cd(II) MOFs, DOS calculations helped to understand the generation of electron-hole pairs upon light irradiation. mdpi.com The mechanism involves the excitation of electrons, which then react with oxygen to produce superoxide (B77818) radicals, while the holes react with water or hydroxide (B78521) ions to generate highly reactive hydroxyl radicals. These radicals then attack and break down the organic pollutant molecules into less harmful substances. mdpi.com The ability to rationally incorporate specific metal sites and functional groups into the MOF structure is a powerful tool for designing next-generation catalysts. nih.gov

Gas Adsorption and Selective Separation in MOFs Featuring the Ligand

The high porosity and tunable pore chemistry of MOFs make them exceptional candidates for gas adsorption and separation, which are critical processes in industry and environmental management. rsc.orgresearchgate.netscispace.com By selecting appropriate ligands and metal nodes, frameworks can be designed with specific pore sizes and surface functionalities to selectively capture certain gas molecules from a mixture. ewadirect.com

Modulating the pore environment is a key strategy for improving the selective gas adsorption capabilities of MOFs. elsevierpure.com This can be achieved by introducing functional groups into the organic linkers or by creating open metal sites within the framework that can interact strongly with specific gas molecules. acs.org These modifications can enhance selectivity for important industrial separations, such as CO₂ from N₂ in flue gas or the separation of valuable hydrocarbons like acetylene (B1199291) (C₂H₂) from ethylene (B1197577) (C₂H₄). nih.govberkeley.edu

For CO₂ capture, MOFs with open metal sites or amine-functionalized linkers show strong affinity for the quadrupolar CO₂ molecule. rsc.org For hydrocarbon separations, the π-complexation between unsaturated C-C bonds in molecules like C₂H₂ and C₂H₄ and open metal sites in the MOF is a common mechanism for achieving high selectivity. berkeley.edu The precise engineering of pore dimensions can also lead to molecular sieving effects, where smaller molecules are allowed to pass through while larger ones are blocked, further enhancing separation performance. rsc.orgresearchgate.net While specific data for MOFs from this compound is limited, the principles of pore modulation are broadly applicable. Studies on benchmark materials like MOF-5 and MOF-177 show high uptake capacities for CO₂ and CH₄ at elevated pressures, demonstrating the potential of this class of materials for gas storage and separation. researchgate.netsemanticscholar.org

Table 2: Gas Adsorption Selectivity in Representative Porous Materials

| Adsorbent | Gas Pair | Selectivity | Conditions | Reference |

|---|---|---|---|---|

| Zeolite 5A | CO₂/N₂ | High (unspecified value) | N/A | researchgate.net |

| MOF-5 | CO₂/N₂ | 17.48 (calculated) | 298 K | researchgate.net |

| MOF-177 | CO₂/N₂ | 17.73 (calculated) | 298 K | researchgate.net |

| Ni(NDC)(TED)₀.₅ | Xe/Kr | 12.9 | N/A | elsevierpure.com |

| Ni(ADC)(TED)₀.₅ | Xe/Kr | 24.7 | N/A | elsevierpure.com |

Theoretical and computational modeling plays an indispensable role in understanding and predicting the performance of MOFs in gas separation. researchgate.net Techniques such as Molecular Dynamics (MD) and Density Functional Theory (DFT) are used to simulate the interactions between gas molecules (guests) and the MOF structure (host). rsc.org These models can accurately predict adsorption sites, binding energies, and diffusion pathways for guest molecules within the framework's pores. nih.gov

By calculating the energy profiles of gas molecules passing through the pores, researchers can estimate diffusion rates and understand the energy barriers that govern kinetic separations. rsc.org This computational insight is crucial for the rational design of new MOF materials. For example, modeling can help identify which functional groups or metal centers will lead to the strongest interactions with a target gas molecule, thereby guiding synthetic efforts toward materials with higher selectivity and capacity. nih.govunsw.edu.au This synergy between computational prediction and experimental synthesis accelerates the discovery of superior materials for challenging separation tasks.

Sensor Development and Molecular Recognition in Ligand-Based Materials

The unique properties of MOFs, particularly their porosity and often luminescent nature, make them excellent candidates for developing chemical sensors. rsc.org MOFs can be designed to recognize and detect specific molecules or ions with high sensitivity and selectivity. The detection mechanism often relies on a change in the MOF's optical or electronic properties, such as fluorescence, upon interaction with the target analyte.

Research on MOFs constructed from ligands analogous to this compound has demonstrated their utility as selective luminescence sensors. For example, four novel Zn(II) MOFs synthesized with a similar ligand, 5,5′-(1,4-xylylenediamino) diisophthalic acid, exhibited strong sensing capabilities. rsc.org These materials were able to selectively detect the presence of iron (Fe³⁺) cations, chromium-containing anions (Cr₂O₇²⁻ and CrO₄²⁻), and various nitroaromatic compounds, which are common industrial pollutants. The sensing mechanism is typically attributed to luminescence quenching, where the interaction between the analyte and the MOF framework disrupts the fluorescence emission. This high selectivity and sensitivity position these materials as promising platforms for environmental monitoring and chemical detection. rsc.org

Ratiometric Fluorescence Sensing Mechanisms

Materials derived from diisophthalic acid ligands featuring flexible ether linkages, such as the structurally similar 5,5'-(ethane-1,2-diylbis(oxy))diisophthalic acid, have demonstrated potential in the development of ratiometric fluorescent sensors. These sensors operate on the principle of a dual-emission response, where the ratio of the intensities of two different emission peaks changes in response to an analyte. This ratiometric approach provides a built-in self-calibration, enhancing the accuracy and reliability of the sensing measurements by minimizing the effects of environmental interference and instrumental fluctuations.

In the case of a Cadmium-based metal-organic framework (MOF) constructed with 5,5'-(ethane-1,2-diylbis(oxy))diisophthalic acid, ratiometric pH sensing has been observed. The sensing mechanism is attributed to the formation of hydrogen bonds between the ether oxygen atoms of the ligand framework and hydronium or hydroxide ions in solution. This interaction modulates the electronic environment of the fluorophore, leading to a quantifiable change in the ratio of the dual emissions of the material. While direct studies on MOFs from this compound for ratiometric sensing are not extensively documented, the analogous structure suggests a similar potential for creating sensitive and selective ratiometric probes for various analytes.

Chemiresistive Response and Analyte Binding Specificity

The application of materials derived from this compound in the field of chemiresistive sensing is an emerging area of research. Chemiresistive sensors function by detecting changes in electrical resistance upon exposure to and interaction with analyte molecules. The flexible and porous nature of coordination polymers and metal-organic frameworks constructed from this ligand could offer advantageous properties for selective analyte binding.

The specificity of analyte binding in such materials would be governed by a combination of factors, including the pore size and geometry of the framework, the nature of the metal centers, and the functional groups present on the ligand. The ether linkages and carboxylic acid groups of this compound can provide specific binding sites for polar and hydrogen-bonding analytes. The flexible methylene bridge allows for conformational adjustments of the ligand, which could enable an "induced-fit" type of binding, potentially enhancing the selectivity for certain guest molecules. While specific examples of chemiresistive sensors based on this particular compound are not yet widely reported in academic literature, the structural characteristics suggest a promising avenue for the development of novel sensing materials with tailored analyte binding specificities.

Magnetic Properties and Spin Dynamics in Coordination Compounds

Coordination compounds synthesized with this compound as a ligand have been shown to exhibit interesting magnetic properties and spin dynamics. The flexible nature of the methylene bridge in the ligand allows for a variety of coordination geometries and framework structures, which in turn influences the magnetic interactions between the metal centers.

Antiferromagnetic and Ferromagnetic Coupling Phenomena

In a notable example, a three-dimensional coordination polymer of cobalt(II) with this compound demonstrates predominantly antiferromagnetic behavior. This is evident from the temperature dependence of its magnetic susceptibility. However, at low temperatures, weak ferromagnetic interactions are also observed. This coexistence of magnetic phenomena is attributed to the specific structural arrangement of the cobalt ions within the framework, which is dictated by the coordination of the flexible ligand. The antiferromagnetic coupling arises from the superexchange interactions mediated by the bridging ligands between adjacent cobalt centers. The low-temperature ferromagnetism may be a result of spin-canting within the antiferromagnetically ordered state, a phenomenon where the spins are not perfectly antiparallel.

The following table summarizes the magnetic data for a representative cobalt(II) coordination polymer with this compound:

| Parameter | Value | Description |

| χMT at 300 K | 2.85 cm3 K mol-1 | The product of molar magnetic susceptibility and temperature at room temperature, indicative of the initial magnetic moment. |

| Curie Constant (C) | 2.96 cm3 K mol-1 | A material-specific constant related to the magnetic moment of the individual ions. |

| Weiss Constant (θ) | -14.3 K | A measure of the strength and nature of the magnetic interactions; a negative value indicates dominant antiferromagnetic coupling. |

Influence of Ligand Conformation on Magnetic Anisotropy

The conformation of the this compound ligand within a coordination compound plays a crucial role in determining the magnetic anisotropy of the material. Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In the case of the aforementioned cobalt(II) polymer, the twisting of the ligand's molecular skeleton induces magnetic anisotropy.

This structural distortion, arising from the flexible methylene bridge and the rotational freedom of the isophthalate (B1238265) groups, leads to a low-symmetry coordination environment around the cobalt(II) ions. This, in turn, influences the orbital contribution to the magnetic moment and results in a preferred direction of magnetization. The presence of magnetic anisotropy is a key factor in the observation of phenomena such as spin-canting and can be a prerequisite for materials to exhibit properties like single-molecule magnetism. The ability to influence magnetic anisotropy through the conformational flexibility of the ligand makes this compound a valuable component in the design of novel magnetic materials.

Theoretical and Computational Investigations of 5,5 Methylene Bis Oxy Diisophthalic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 5,5'-Methylene-bis(oxy)diisophthalic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

Detailed research findings from these calculations can reveal key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid oxygen atoms, indicating these as the primary sites for coordination with metal ions.

In the context of MOFs constructed from derivatives of this ligand, such as those involving 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid, Density of States (DOS) calculations have been performed. These calculations on the resulting MOFs indicated that the valence band was primarily composed of contributions from the aromatic carbon and carboxylate oxygen centers of the ligand. The conduction band also showed significant contributions from the aromatic carbon and oxygen centers. This suggests that the electronic transitions within these MOFs are predominantly intraligand and ligand-to-ligand in nature, a finding that is crucial for understanding their photocatalytic properties.

Table 1: Exemplary Calculated Electronic Properties of this compound

| Parameter | Value (arbitrary units) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of the Flexible Ligand

The flexibility of the this compound ligand, arising from the methylene (B1212753) and ether linkages, is a key determinant of the structural diversity and dynamic behavior of the MOFs it forms. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to explore the ligand's flexibility.

Conformational analysis involves systematically rotating the rotatable bonds of the molecule to identify stable, low-energy conformations. mdpi.com For this ligand, the key dihedral angles are around the C-O and C-C bonds of the methylene ether bridge. The results of a conformational search would reveal a potential energy surface with multiple local minima, corresponding to different spatial arrangements of the two isophthalic acid moieties. This inherent flexibility allows the ligand to adopt various conformations to accommodate different metal coordination environments, leading to a wide range of possible MOF topologies. rsc.orgresearchgate.net

Molecular dynamics simulations provide a time-resolved view of the ligand's motion. acs.org By simulating the ligand in a solvent or within a MOF structure, MD can capture the dynamic transitions between different conformations. These simulations can reveal the preferred conformational states and the energy barriers for interconversion, providing a deeper understanding of the "breathing" and "swelling" phenomena observed in some flexible MOFs upon guest adsorption or removal. mdpi.com

Table 2: Representative Dihedral Angles and Conformational Energies

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 180 | 180 | 0.0 |

| B | 180 | 60 | 1.2 |

| C | 60 | 60 | 2.5 |

Density Functional Theory (DFT) Studies of Metal-Ligand Interactions within Frameworks

DFT is a cornerstone for investigating the nature of metal-ligand interactions within MOFs. researchgate.net These studies provide detailed information on bond lengths, bond angles, and the electronic nature of the coordination bonds between the metal ions and the carboxylate groups of the this compound ligand.

By modeling a cluster representing the secondary building unit (SBU) or the periodic structure of the entire MOF, DFT calculations can quantify the strength of the metal-oxygen bonds. Analysis of the electron density, such as through the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of these bonds, determining whether they are predominantly ionic or have significant covalent character.

As mentioned earlier, DOS calculations on MOFs derived from a similar ligand revealed that the primary electronic transitions are ligand-based. mdpi.com In a Zn(II)-based MOF, a small contribution from the Zn(II) center to the valence band was also noted. mdpi.com Such insights are crucial for understanding and predicting the electronic, optical, and catalytic properties of these materials. The choice of metal ion significantly influences the electronic structure and, consequently, the functional properties of the resulting MOF. mdpi.com

Force Field Development and Parameterization for MOF Simulations

While quantum mechanical methods like DFT are highly accurate, they are computationally expensive for large systems and long-timescale simulations, such as those required to study guest diffusion or framework dynamics in MOFs. Classical molecular simulations using force fields offer a more computationally efficient alternative. However, standard force fields often lack accurate parameters for the diverse chemical environments found in MOFs, especially for novel ligands like this compound.

The development of a specific force field for a MOF based on this ligand would involve several steps. First, the functional form of the potential energy is chosen, which typically includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). The parameters for these terms must then be derived.

This parameterization is often done by fitting the force field to high-level quantum chemical calculations on representative molecular fragments of the MOF, such as the ligand itself and a model of the metal-ligand coordination environment. nih.gov The goal is to reproduce quantities like the optimized geometry, vibrational frequencies, and potential energy surfaces for bond rotations. For the non-bonded parameters, atomic partial charges are typically derived from the quantum chemical electrostatic potential.

The Universal Force Field (UFF) and its extensions like UFF4MOF are often used as a starting point, but re-parameterization is frequently necessary to accurately model specific systems. rsc.org Another approach involves the use of more general force fields like CHARMM, which has been parameterized for ether lipids and could potentially be adapted for the ether linkages in the target ligand. nih.gov

Table 3: Key Components of a Force Field for MOF Simulations

| Interaction Type | Potential Form | Parameters to be Determined |

|---|---|---|

| Bond Stretching | Harmonic | Force constant, equilibrium bond length |

| Angle Bending | Harmonic | Force constant, equilibrium bond angle |

| Dihedral Torsion | Fourier Series | Barrier height, periodicity, phase angle |

| Non-bonded (van der Waals) | Lennard-Jones | Well depth, collision diameter |

| Non-bonded (Electrostatic) | Coulomb's Law | Partial atomic charges |

Prediction of Framework Flexibility and Mechanical Behavior

The flexibility of the this compound ligand can impart dynamic properties to the resulting MOFs. Computational methods are essential for predicting and understanding the mechanical behavior of these flexible frameworks, such as their response to external pressure or temperature changes. nih.gov

Molecular simulations, using either force fields or ab initio methods, can be used to calculate key mechanical properties like the bulk modulus, Young's modulus, and shear modulus. acs.org These calculations can predict how the MOF will deform under stress and can identify the directions in which the framework is most and least rigid. nih.gov This anisotropy in mechanical properties is a hallmark of many flexible MOFs. acs.org

For large-scale structural transitions, such as the "breathing" effect, more advanced simulation techniques are employed. These methods can map the energy landscape of the framework as a function of its unit cell parameters, identifying different metastable phases and the energy barriers between them. This allows for the prediction of pressure- or temperature-induced phase transitions. The flexibility of the organic linker is a critical factor in enabling these transformations. mdpi.com

Table 4: Predicted Mechanical Properties of a Hypothetical MOF

| Property | Predicted Value | Significance |

|---|---|---|

| Bulk Modulus (K) | 15 GPa | Resistance to uniform compression. |

| Young's Modulus (E) | Anisotropic (5-30 GPa) | Resistance to uniaxial stress, varies with crystallographic direction. |

| Shear Modulus (G) | Anisotropic (2-10 GPa) | Resistance to shape change at constant volume. |

Advanced Analytical Methodologies for Research on 5,5 Methylene Bis Oxy Diisophthalic Acid and Derived Materials

Single-Crystal X-ray Diffraction for Absolute Structure Determination of Frameworks

In a study of MOFs synthesized with a structurally similar ligand, 5,5'-(1,4-phenylenebis(methyleneoxy)diisophthalic acid), SCXRD analysis provided detailed structural insights. nih.govresearchgate.net For instance, a cadmium-based MOF was found to crystallize in the triclinic system with a P-1 space group, revealing a complex 3D architecture with two distinct Cd(II) coordination environments. nih.gov Such detailed information is paramount for establishing structure-property relationships.

Advanced SCXRD studies can also be performed in situ using synchrotron radiation to observe dynamic processes, such as gas adsorption or structural transformations under non-ambient conditions, providing real-time snapshots of the framework's behavior. st-andrews.ac.ukst-andrews.ac.uk

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Cd1 Center Geometry | Distorted Octahedral |

| Cd2 Center Geometry | Pentagonal Bipyramidal |

| Cd–O Bond Lengths (Å) | 2.213(4)–2.559(3) |

| Cd–N Bond Lengths (Å) | 2.223(4)–2.262(4) |

| Network Topology | (3,10)-connected |

Powder X-ray Diffraction for Phase Purity and Crystallinity Studies

While SCXRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for verifying the bulk phase purity and crystallinity of a synthesized material. ncl.ac.ukacs.org The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from the SCXRD data. researchgate.net A close match between the peak positions and relative intensities of the two patterns confirms that the synthesized powder consists of a single, uniform crystalline phase and is representative of the single crystal structure. ncl.ac.ukacs.org

PXRD is also a critical tool for assessing the stability of the framework after solvent removal or exposure to different conditions. acs.org Any significant changes in the diffraction pattern can indicate a loss of crystallinity or a phase transformation. The width of the diffraction peaks can also give a qualitative indication of crystallite size, with narrower peaks suggesting larger crystallites. novomof.com

| Aspect | Information Provided | Indication |

|---|---|---|

| Peak Positions | Match between experimental and simulated patterns. ncl.ac.uk | Confirms the correct crystal phase and unit cell. |

| Peak Intensity | Relative intensities match simulated pattern. | Indicates preferred orientation or presence of impurities if mismatched. |

| Peak Broadening | Sharp peaks vs. broad humps. novomof.com | Sharp peaks indicate high crystallinity; broad features suggest amorphous content or very small crystallites. |

| Extra Peaks | Peaks present in the experimental pattern but not in the simulated one. | Signals the presence of crystalline impurities or a secondary phase. |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Local Chemical Environments

Solid-state NMR (ssNMR) spectroscopy is a powerful technique that provides information on the local chemical environment of specific nuclei, complementing the long-range structural data from diffraction methods. rsc.org For materials derived from 5,5'-Methylene-bis(oxy)diisophthalic acid, ssNMR can be used to probe the local environment of various atoms, such as ¹³C in the organic linker or specific metal nuclei.

This technique is particularly sensitive to the coordination mode and symmetry of atoms. For example, ¹³C ssNMR can distinguish between carbon atoms in protonated and deprotonated carboxylate groups and those in the aromatic rings of the linker. For paramagnetic frameworks, ssNMR can provide valuable local structural information, although chemical shifts can be significantly altered by the paramagnetic center. rsc.orgacs.org Advanced techniques can even be used to study challenging nuclei like ²⁵Mg to probe the geometry of metal coordination polyhedra. acs.org

| Nucleus | Type of Information | Application Example |

|---|---|---|

| ¹H | Proton environments, guest-host interactions. | Detecting residual solvent molecules or adsorbed guests. |

| ¹³C | Symmetry of the organic linker, coordination of carboxylates. rsc.org | Confirming linker integrity and binding mode. |

| ¹⁵N | If N-containing co-ligands are used. rsc.org | Probing the local environment of co-ligands. |

| ²⁷Al, ⁶⁷Zn, etc. | Metal coordination number and geometry. | Distinguishing between different metal sites (e.g., tetrahedral vs. octahedral). |

| ³¹P, ¹⁷O | Probing local environments in functionalized or oxygen-rich frameworks. researchgate.net | Characterizing post-synthetic modifications or framework oxygen sites. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Coordination Confirmation

Infrared (IR) and Raman spectroscopies are vibrational techniques used to identify functional groups and confirm the coordination of the linker to the metal centers. acs.orgacs.org The IR spectrum of the free this compound ligand will show a characteristic stretching vibration for the carboxylic acid C=O group. Upon coordination to a metal center to form a MOF, this band disappears and is replaced by two new bands corresponding to the asymmetric (νasymm) and symmetric (νsymm) stretching vibrations of the carboxylate (COO⁻) group. rsc.orgresearchgate.net

The frequency separation (Δν) between νasymm and νsymm can provide insight into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bidentate bridging). acs.org Raman spectroscopy provides complementary information, particularly for vibrations that are weak or inactive in the IR spectrum. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~3412 | O-H stretching | Presence of coordinated water molecules. |

| ~1611-1570 | Asymmetric stretching of carboxylate (νasymm) | Confirmation of metal-carboxylate bond formation. rsc.org |

| ~1457-1412 | Symmetric stretching of carboxylate (νsymm) | Confirmation of metal-carboxylate bond formation. rsc.org |

| ~1091 | C-O-C stretching | Vibration of the ether linkage in the linker backbone. |

| ~758 | Aromatic C-H bending | Characteristic of the isophthalate (B1238265) rings. |

Advanced Spectroscopic Techniques (e.g., X-ray Absorption Spectroscopy, X-ray Photoelectron Spectroscopy) for Oxidation State and Coordination Environment Elucidation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of metal atoms within a material. researchgate.netconsensus.app The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom; the absorption edge shifts to higher energy with increasing oxidation state. acs.orgrsc.org The EXAFS region contains information about the bond distances, coordination number, and identity of the neighboring atoms.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and oxidation states of the elements present within the top few nanometers of the material's surface. This can be particularly useful for identifying surface defects or confirming the oxidation state of surface-active metal sites. researchgate.net

| Technique | Region/Method | Information Obtained |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | XANES | Metal oxidation state, coordination geometry (e.g., tetrahedral vs. octahedral). acs.org |

| EXAFS | Coordination number, bond distances to neighboring atoms, identity of neighbors. consensus.app | |

| X-ray Photoelectron Spectroscopy (XPS) | Core-level spectra | Surface elemental composition, surface oxidation states, chemical environment. researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Guest Removal Studies in Materials

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For materials derived from this compound, TGA is crucial for determining their thermal stability and for studying the removal of guest molecules (e.g., solvents) from the pores. researchgate.net

A typical TGA curve for a MOF shows an initial weight loss at lower temperatures (< 250 °C), corresponding to the removal of guest solvent molecules trapped within the pores. researchgate.net This is followed by a plateau region where the desolvated framework is stable. At higher temperatures, a sharp weight loss indicates the decomposition of the organic linker and the collapse of the framework structure. researchgate.net The temperature at which this decomposition begins is a key measure of the material's thermal stability. psu.edu

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

|---|---|---|

| 30–150 | ~10-15% | Removal of guest solvent molecules (e.g., water, DMF) from pores. researchgate.net |

| 150–400 | ~2-5% | Removal of strongly bound or coordinated solvent molecules. |

| > 450 | > 40% | Decomposition of the organic linker and collapse of the framework. researchgate.net |

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques are vital for visualizing the morphology and nanostructure of synthesized materials. Scanning Electron Microscopy (SEM) is used to examine the exterior morphology of the MOF crystals, providing information on their size, shape, and surface texture. researchgate.netumich.edu This is important for understanding how synthesis conditions affect crystal growth.

Transmission Electron Microscopy (TEM) offers higher resolution and can be used to view the internal structure of the material. nih.gov High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline framework, allowing for the direct visualization of pores and crystal defects. researchgate.net However, many MOFs are sensitive to the high-energy electron beam, which can damage the structure, often requiring specialized low-dose imaging techniques. tandfonline.comrsc.org

| Technique | Information Obtained | Significance |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Crystal size, shape (e.g., cubic, octahedral), surface features, particle size distribution. researchgate.net | Quality control of synthesis, understanding crystal growth habits. umich.edu |

| Transmission Electron Microscopy (TEM) | Internal structure, pore arrangement, crystal ordering, presence of defects. researchgate.net | Direct visualization of the framework's nanostructure. |

| Selected Area Electron Diffraction (SAED) | Crystallographic information from nanoscale regions. | Confirmation of crystallinity and phase at a local level. |

Emerging Research Frontiers and Future Directions for 5,5 Methylene Bis Oxy Diisophthalic Acid in Material Science

Design and Synthesis of Multivariable and Heterometallic MOFs

The introduction of multiple components, whether different metals (heterometallic) or a variety of organic linkers (multivariable), into a single MOF structure is a burgeoning strategy for creating materials with enhanced complexity and functionality. This approach allows for the fine-tuning of properties such as porosity, catalytic activity, and luminescence.

While the synthesis of heterometallic MOFs has been demonstrated with ligands structurally similar to 5,5'-Methylene-bis(oxy)diisophthalic acid, such as the use of Zinc (Zn) and Cadmium (Cd) with 5,5'-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid, specific research into multivariable or heterometallic frameworks using this compound remains a frontier to be explored. nih.govresearchgate.netnih.gov The development of such MOFs could lead to synergistic effects between different metal centers, opening new avenues for applications in areas like cooperative catalysis and advanced sensing. For instance, lanthanide-based heterometallic MOFs have shown that tuning the metal composition can modulate luminescent properties. mdpi.com

Table 1: Potential Advantages of Multivariable and Heterometallic MOFs

| Feature | Potential Advantage |

| Heterometallic Nodes | Cooperative catalysis, tunable electronic and magnetic properties. |

| Multivariable Linkers | Fine-tuned pore environments, hierarchical porosity. |

| Combined Approach | Complex, multifunctional materials with precisely engineered properties. |

Integration into Hybrid and Composite Materials for Synergistic Properties

The integration of MOFs into hybrid and composite materials is a promising strategy to enhance their physical and chemical properties and to introduce new functionalities. By combining MOFs with other materials such as polymers, graphene oxide, or bioactive glasses, it is possible to create composites with synergistic properties that surpass those of the individual components. nih.govnih.gov

For MOFs derived from this compound, the formation of hybrid materials could improve their mechanical stability, processability, and performance in specific applications. For example, a composite with a conductive polymer could be beneficial for electronic applications, while a hybrid with bioactive glass could be explored for biomedical contexts. The development of MOF-based composites through mechanochemical processes is also an emerging area that could offer solvent-free routes to these advanced materials. rsc.org

Exploration of Non-Conventional Synthesis Techniques (e.g., Mechanochemistry, Flow Chemistry)

Traditional solvothermal synthesis of MOFs often requires long reaction times and large amounts of solvents. mit.edu Non-conventional synthesis techniques such as mechanochemistry and flow chemistry are being explored as more sustainable and efficient alternatives. researchgate.netrsc.org

Mechanochemistry , which involves the use of mechanical force to induce chemical reactions, can significantly reduce or eliminate the need for solvents, leading to a greener synthesis process. reading.ac.uk

Flow chemistry , where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters, leading to improved scalability and product consistency. mit.edu

The application of these techniques to the synthesis of MOFs from this compound is a promising area for future research. Success in this area could lead to more environmentally friendly and cost-effective production of these materials, facilitating their transition from the laboratory to industrial applications.

Table 2: Comparison of Conventional and Non-Conventional MOF Synthesis

| Synthesis Method | Advantages | Disadvantages |

| Solvothermal | High crystallinity, well-established. | Long reaction times, high solvent usage. |

| Mechanochemistry | Reduced solvent, rapid synthesis. | Can sometimes yield amorphous products. |

| Flow Chemistry | Scalable, precise control, high throughput. | Requires specialized equipment. |

Development of Bio-Inspired and Biocompatible Architectures (excluding clinical trials)

The design of MOFs with bio-inspired functionalities and biocompatible properties is a rapidly growing field. This involves the use of biocompatible metals and organic linkers to create frameworks that can be safely used in biomedical applications such as drug delivery and bio-imaging. While this is a broad area of research, the development of architectures based on this compound for such purposes is still in its infancy. Future research could focus on assessing the biocompatibility of MOFs derived from this ligand and exploring the incorporation of biomimetic features into their structures. Machine learning approaches are also emerging as a tool to predict the biocompatibility of MOF precursors, which could guide the rational design of new, safe materials. chemrxiv.org

Applications in Advanced Separations Beyond Gases (e.g., Liquid Phase, Isotope Separation)

While MOFs are well-known for their applications in gas storage and separation, their potential in liquid-phase separations is an area of increasing interest. nih.govrsc.org The tunable pore sizes and chemical functionalities of MOFs make them promising candidates for challenging separations such as the purification of fine chemicals, the separation of isomers, and even the separation of isotopes. ed.ac.uk

MOFs based on this compound, with their potentially intricate pore structures, could be designed to exhibit high selectivity for specific molecules in the liquid phase. Future research could involve the synthesis of these MOFs with tailored pore environments and the evaluation of their performance in separations of industrial and environmental relevance.

Potential in Optoelectronic and Spintronic Devices

The unique electronic and optical properties of MOFs, which arise from the interplay between the metal nodes and organic linkers, make them intriguing candidates for applications in optoelectronic and spintronic devices. researchgate.net Research in this area is still at an early stage, but the potential for creating MOF-based sensors, light-emitting diodes, and data storage materials is significant.

For MOFs derived from this compound, the electronic properties could be tuned by the choice of metal ion. The semiconducting nature of some MOFs could be exploited for photocatalytic applications, as has been demonstrated with structurally related ligands. mdpi.com The investigation of the photophysical and magnetic properties of MOFs based on this compound is a key step towards realizing their potential in optoelectronics and spintronics.

Artificial Intelligence (AI) and Machine Learning (ML) Driven Material Discovery and Prediction

The vast number of possible combinations of metal ions and organic linkers makes the experimental discovery of new MOFs a time-consuming and resource-intensive process. Artificial intelligence and machine learning are emerging as powerful tools to accelerate the discovery and design of new materials. arxiv.orgresearchgate.netnih.gov By training algorithms on existing databases of MOF structures and properties, it is possible to predict the characteristics of new, hypothetical MOFs and to identify promising candidates for synthesis. researchgate.netgatech.edu

For this compound, AI and ML could be used to predict the structures of MOFs that could be formed with different metal ions, to screen for materials with desired properties such as high porosity or specific catalytic activity, and to guide the design of synthesis conditions. The integration of computational and experimental approaches holds great promise for the rapid development of new functional materials based on this versatile ligand.

Sustainability Aspects: Lifecycle Assessment and Recycling Strategies for Ligand-Derived Materials

The increasing focus on sustainable development has cast a critical eye on the entire lifecycle of chemical compounds and the materials derived from them. For novel compounds like this compound, which serves as a building block for advanced materials such as metal-organic frameworks (MOFs), understanding their environmental footprint is paramount. This section explores the sustainability of materials derived from this ligand through the lens of lifecycle assessment and potential recycling strategies, drawing upon the broader context of related material classes due to the nascent stage of research specific to this compound.

A comprehensive evaluation of the environmental impact of materials derived from this compound necessitates a "cradle-to-gate" or "cradle-to-grave" lifecycle assessment (LCA). americanchemistry.com An LCA for a material like a MOF would systematically quantify the energy and raw materials consumed, and the emissions generated, during every stage of its existence. This includes the extraction and processing of raw materials for the ligand and metal nodes, the synthesis of the final material, its use phase, and its end-of-life disposal or recycling. americanchemistry.comnih.gov

Currently, detailed LCA studies specifically for materials synthesized from this compound are not widely available in public literature. However, the principles of LCA as applied to other complex chemical products, such as methylene (B1212753) diphenyl diisocyanate (MDI), highlight the key areas of environmental concern: raw material acquisition, energy consumption in production, and waste generation. americanchemistry.com For materials derived from this compound, a significant portion of the environmental impact would likely be associated with the synthesis of the ligand itself and the solvents used during the formation of the final material.

The development of sustainable materials is not only about reducing the environmental impact of their production but also about creating a circular economy through effective recycling. For materials like MOFs, which are often composed of valuable metals and complex organic ligands, recycling is a critical aspect of their long-term viability. rsc.org While specific recycling protocols for materials from this compound are yet to be established, several strategies are being explored for the broader MOF class that would be applicable.

One of the primary challenges in recycling MOFs is the recovery of both the metal component and the organic ligand in a reusable form. The search results indicate that the recyclability and reuse of photocatalysts, a key application for MOFs, is an area of active research. mdpi.com For instance, some MOF photocatalysts have been shown to maintain their performance over multiple catalytic cycles, which is a form of in-process recycling. mdpi.com

More intensive recycling strategies aim to decompose the material to recover its constituent parts. These methods can be broadly categorized as follows:

Solvent-based dissolution and recrystallization: This involves using a suitable solvent to dissolve the material and then recrystallizing it. This method is advantageous as it can potentially recover the material in its original form.

Acid/base digestion: This technique uses acids or bases to break the coordination bonds between the metal and the ligand, allowing for the separation and subsequent recovery of both components.

Thermal treatment: In some cases, thermal decomposition can be used to remove the organic ligand, leaving behind the metal oxide, which can then be reprocessed.

The choice of recycling method depends heavily on the chemical stability of the specific material and the economic feasibility of the process. The table below outlines these general strategies and their potential applicability to materials derived from this compound.

| Recycling Strategy | Description | Potential Applicability to Ligand-Derived Materials | Key Considerations |

| Solvent-based Dissolution | The material is dissolved in a suitable solvent and then recrystallized to its original form. | Potentially high, depending on the solvent system and the stability of the material. | Solvent selection is critical to avoid degradation of the ligand or metal center. |

| Acid/Base Digestion | The material is treated with an acid or base to break the metal-ligand bonds, allowing for separation. | Likely effective for recovering the metal and ligand separately. | The process may alter the chemical structure of the ligand, requiring further purification steps. |

| Thermal Treatment | The material is heated to high temperatures to decompose the organic ligand, leaving the metal oxide. | Effective for metal recovery, but the ligand is sacrificed. | This is a less circular approach as it does not recover the organic component for reuse. |

As research into materials derived from this compound progresses, it will be crucial to integrate lifecycle thinking and design for recyclability from the outset. This includes exploring greener synthesis routes for the ligand, using less hazardous solvents, and designing materials that can be more easily deconstructed at the end of their life. The development of a truly sustainable material requires a holistic approach that considers its environmental impact from creation to disposal and, ideally, back to creation again.

Q & A

Q. What are the recommended methods for synthesizing 5,5'-Methylene-bis(oxy)diisophthalic acid?

The synthesis typically involves a multi-step reaction starting with precursor molecules like 5-hydroxyisophthalic acid derivatives. A common method includes etherification under basic conditions (e.g., KOH in methanol/water) followed by acidification to precipitate the product. Hydrothermal synthesis is also employed for higher crystallinity, particularly when coordinating with metal ions for MOF formation. Post-synthesis purification involves recrystallization or column chromatography .

Q. How can the crystal structure of this compound be reliably determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using synchrotron radiation improves resolution, and refinement is performed with software like SHELXL. For complex coordination polymers, synchrotron sources reduce data collection time and enhance accuracy. Structural validation tools (e.g., PLATON) check for voids and symmetry mismatches .

Q. What safety protocols are critical when handling this compound in the lab?

While direct safety data for this compound is limited, structurally similar polycarboxylic acids require:

- Use of PPE (gloves, goggles, lab coats).

- Fume hoods for handling powders to avoid inhalation.

- Neutralization of spills with sodium bicarbonate.

- Storage in airtight containers away from moisture and oxidizers. Refer to SDS sheets of analogous compounds (e.g., 5-methoxyisophthalic acid) for hazard mitigation .

Q. How is this ligand utilized in basic MOF synthesis?

The ligand acts as a tetradentate linker, coordinating with metal nodes (e.g., Zn²⁺, Cu²⁺) via its carboxylate groups. A typical protocol involves solvothermal reactions (e.g., DMF/water at 120°C for 24–48 hours). Post-synthesis activation (solvent exchange and vacuum drying) ensures pore accessibility. Powder XRD confirms phase purity .

Advanced Research Questions

Q. How can MOFs incorporating this ligand be optimized for selective gas adsorption (e.g., CO₂ or H₂)?

- Pore Engineering : Adjusting ligand flexibility and spacer length (e.g., methylene vs. ethylene bridges) tunes pore size.

- Functionalization : Introduce polar groups (e.g., -NH₂) via post-synthetic modification to enhance CO₂ affinity via acid-base interactions.

- Activation Protocols : Supercritical CO₂ drying preserves framework integrity, maximizing surface area (~2000 m²/g) .

Q. What strategies improve the chemical stability of MOFs derived from this ligand?

- Interpenetration : Designing interpenetrated frameworks (e.g., NKU-113) enhances stability via van der Waals interactions.

- Metal Choice : Cu²⁺ or Co²⁺ nodes improve hydrothermal stability compared to Zn²⁺.

- Ligand Rigidity : Reducing conformational flexibility minimizes framework collapse under harsh conditions .

Q. How do photoluminescent properties of coordination polymers using this ligand vary with metal centers?

Zn-based MOFs exhibit strong violet emission (λ = 400–450 nm) due to ligand-centered transitions. Co(II) or Mn(II) coordination introduces metal-to-ligand charge transfer (MLCT), shifting emission to visible wavelengths. Quenching studies with Fe³⁺ ions demonstrate sensitivity for sensor applications .

Q. Can this ligand be adapted for biomedical applications like drug delivery?

Yes. Cu-MOFs (e.g., IITI-3) with this ligand show pH-responsive insulin release. Gelatin coating enhances biocompatibility and prevents burst release. In vitro assays confirm hemocompatibility (<5% hemolysis at 100 µg/mL) .

Q. How is this ligand used in pH-sensing MOFs, and what mechanisms drive the response?

Cd-MOFs (e.g., Cd-EDDA) functionalized with ethylene glycol ether groups exhibit ratiometric luminescence shifts (Δλ = 50 nm) across pH 2–12. Protonation/deprotonation of carboxylates alters ligand conformation and electron density, detectable via emission spectroscopy .

Q. How are magnetic properties of coordination polymers analyzed, and what insights do they provide?

SQUID magnetometry reveals antiferromagnetic coupling in Mn(II) or Co(II) frameworks (J = -2.1 cm⁻¹). Fit to the Heisenberg model confirms superexchange pathways via carboxylate bridges. Variable-temperature studies show χT vs. T curves aligning with Bonner-Fisher theory .

Q. How should researchers resolve contradictions in crystallographic data for novel coordination polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.